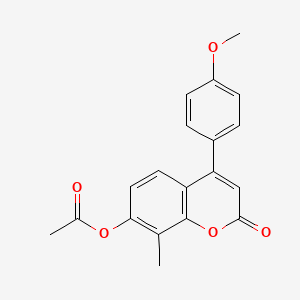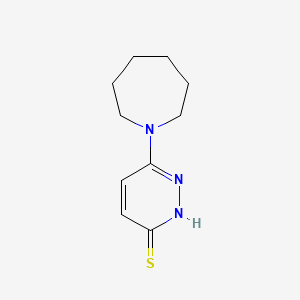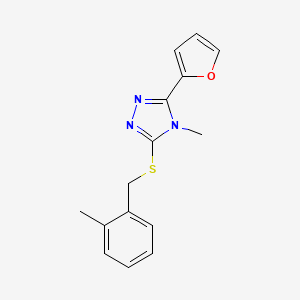![molecular formula C14H11F3N2O2 B5759044 1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea](/img/structure/B5759044.png)
1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea is an organic compound that features both difluoromethoxy and fluorophenyl groups
准备方法
The synthesis of 1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea typically involves the reaction of 2-(difluoromethoxy)aniline with 4-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
科学研究应用
1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups contribute to the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways involved may vary depending on the specific application and target.
相似化合物的比较
1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:
1-[2-(Difluoromethoxy)phenyl]-3-(4-chlorophenyl)urea: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-[2-(Difluoromethoxy)phenyl]-3-(4-bromophenyl)urea: The presence of a bromophenyl group can influence the compound’s reactivity and interactions with molecular targets.
1-[2-(Difluoromethoxy)phenyl]-3-(4-methylphenyl)urea: The methyl group can affect the compound’s solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.
属性
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-9-5-7-10(8-6-9)18-14(20)19-11-3-1-2-4-12(11)21-13(16)17/h1-8,13H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBWORUVGHTOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B5758986.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5758991.png)


![N~1~-(3-CHLORO-4-METHYLPHENYL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B5759031.png)
![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)





![5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5759090.png)
